molecular formula C16H22N4O4 B3008516 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone CAS No. 1448135-89-4

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B3008516
CAS RN: 1448135-89-4
M. Wt: 334.376
InChI Key: MQAZWMHPARZZHR-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H22N4O4 and its molecular weight is 334.376. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

A study demonstrated the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor. This research used the AM1 molecular orbital method for conformational analysis, revealing insights into binding interactions with receptors (Shim et al., 2002).

Synthesis and Structure Analysis

Another study focused on the synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety. The structure of these derivatives was confirmed through X-ray crystal analysis, contributing to the understanding of molecular structures and potential applications in various fields (Lv, Ding, & Zhao, 2013).

Antimicrobial and Antifungal Applications

Novel 1,5-disubstituted pyrazole and isoxazole derivatives, similar in structure to the compound , were synthesized and characterized. These compounds exhibited significant antibacterial and antifungal activities, suggesting potential for medical and pharmaceutical applications (Sanjeeva, Narendra, & Venkata, 2022).

Anticancer Evaluation

The synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone led to the creation of compounds with potential anticancer applications. This study highlights the process of reacting with various nucleophiles for evaluating anticancer properties (Gouhar & Raafat, 2015).

Histamine Receptor Antagonist Research

Research into histamine H3 receptor antagonists synthesized small molecules with heterocyclic cores, indicating potential applications in the treatment of various disorders. The compounds synthesized in this study showed high affinity and selectivity, demonstrating the importance of molecular structure in drug design (Swanson et al., 2009).

properties

IUPAC Name

[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c21-15(12-11-14-20(17-12)4-2-10-24-14)18-5-7-19(8-6-18)16(22)13-3-1-9-23-13/h11,13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAZWMHPARZZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.